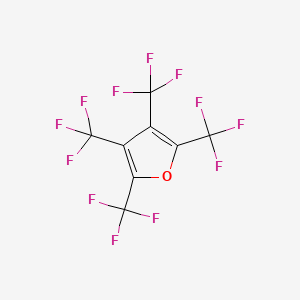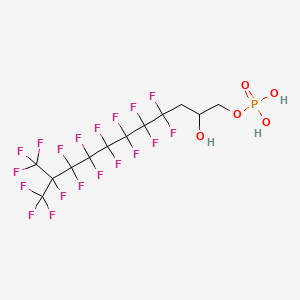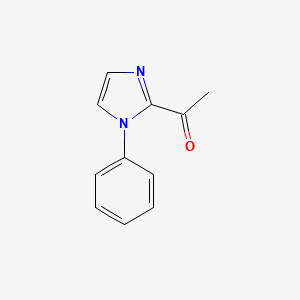
(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone is a chemical compound with the molecular formula C7F2O It is characterized by the presence of two fluorine atoms and a cyclopentatrienylidene group attached to an ethenone moiety
Vorbereitungsmethoden
The synthesis of (2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone typically involves the reaction of fluorinated cyclopentadiene derivatives with appropriate reagents under controlled conditions. Specific synthetic routes and reaction conditions may vary, but they generally involve the use of fluorinating agents and catalysts to achieve the desired product.
Analyse Chemischer Reaktionen
(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research into its biological activity and potential as a pharmacological agent is ongoing. Its interactions with biological molecules are of particular interest.
Wirkmechanismus
The mechanism of action of (2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone involves its interaction with molecular targets and pathways within biological systems The specific pathways and targets are not well-documented, but research is ongoing to elucidate these mechanisms
Vergleich Mit ähnlichen Verbindungen
(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone can be compared with other fluorinated cyclopentadiene derivatives. Similar compounds include:
- (2,3,4-Trifluorocyclopentadienylidene)ethenone
- (2,5-Dichlorocyclopentadienylidene)ethenone
- (2,3,4,5-Tetrafluorocyclopentadienylidene)ethenone
These compounds share structural similarities but differ in the number and type of halogen atoms attached to the cyclopentadiene ring
Eigenschaften
CAS-Nummer |
619296-20-7 |
|---|---|
Molekularformel |
C7F2O |
Molekulargewicht |
138.07 g/mol |
InChI |
InChI=1S/C7F2O/c8-6-1-2-7(9)5(6)3-4-10 |
InChI-Schlüssel |
OGNSXPMFAJRJPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=1=C=C(C(=C=C=O)C1F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide](/img/structure/B13420824.png)







![benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate](/img/structure/B13420879.png)



